Phenol, 3-(chloromethyl)-2-nitro-
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Overview
Description
Phenol, 3-(chloromethyl)-2-nitro- is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a chloromethyl group (-CH2Cl) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(chloromethyl)-2-nitro- can be achieved through several methods. One common approach involves the nitration of 3-(chloromethyl)phenol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.
Another method involves the chloromethylation of 2-nitrophenol. This reaction uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions are carefully controlled to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 3-(chloromethyl)-2-nitro- may involve large-scale nitration or chloromethylation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(chloromethyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl group (-CH2OH) under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed
Reduction: 3-(aminomethyl)-2-nitrophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: 3-(hydroxymethyl)-2-nitrophenol.
Scientific Research Applications
Phenol, 3-(chloromethyl)-2-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-(chloromethyl)-2-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Phenol, 3-(chloromethyl)-2-nitro- can be compared with other nitrophenols and chloromethylated phenols:
Phenol, 2-nitro-: Lacks the chloromethyl group, leading to different reactivity and applications.
Phenol, 4-(chloromethyl)-2-nitro-: The position of the chloromethyl group affects its chemical properties and reactivity.
Phenol, 3-(chloromethyl)-4-nitro-: Similar structure but different positioning of the nitro group, leading to variations in reactivity and applications.
The unique combination of the nitro and chloromethyl groups in Phenol, 3-(chloromethyl)-2-nitro- makes it a valuable compound for various chemical and industrial applications.
Properties
CAS No. |
1261480-93-6 |
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Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
3-(chloromethyl)-2-nitrophenol |
InChI |
InChI=1S/C7H6ClNO3/c8-4-5-2-1-3-6(10)7(5)9(11)12/h1-3,10H,4H2 |
InChI Key |
SHKMIKFIGUUQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])CCl |
Origin of Product |
United States |
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